5'-Deoxy-5'-iodouridine
5'-Deoxy-5'-iodouridine
Brand Name:
Vulcanchem
CAS No.:
14259-58-6
VCID:
VC20988113
InChI:
InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
SMILES:
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
Molecular Formula:
C9H11IN2O5
Molecular Weight:
354.10 g/mol
5'-Deoxy-5'-iodouridine
CAS No.: 14259-58-6
Cat. No.: VC20988113
Molecular Formula: C9H11IN2O5
Molecular Weight: 354.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14259-58-6 |
|---|---|
| Molecular Formula | C9H11IN2O5 |
| Molecular Weight | 354.10 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |
| Standard InChI Key | NEMNIUYGXIQPPK-XVFCMESISA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |
| SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator